
Spirapril (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirapril (hydrochloride) is an angiotensin-converting enzyme (ACE) inhibitor used primarily as an antihypertensive drug to treat hypertension and congestive heart failure. It is marketed under the brand name Renormax among others. Spirapril is a prodrug that is converted to its active metabolite, spiraprilat, following oral administration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spirapril (hydrochloride) involves several steps, starting from the appropriate dicarboxylic acid derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of spirapril (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Spirapril (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to its active metabolite, spiraprilat.
Oxidation and Reduction: These reactions can occur under specific conditions but are not typically involved in its primary mechanism of action.
Substitution: Involves the replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of spirapril (hydrochloride) include organic solvents, acids, bases, and catalysts. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major product formed from the hydrolysis of spirapril (hydrochloride) is spiraprilat, which is the active form of the drug. Other products may include various intermediates and by-products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Spirapril (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a model compound to study ACE inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used to treat hypertension and heart failure. Research continues into its potential benefits for other cardiovascular conditions.
Industry: Used in the development and testing of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Spirapril (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. By blocking this conversion, spirapril reduces the levels of angiotensin II, leading to decreased vasoconstriction and aldosterone secretion. This results in lower blood pressure and reduced strain on the heart .
Comparación Con Compuestos Similares
Similar Compounds
Spirapril (hydrochloride) belongs to the dicarboxy group of ACE inhibitors. Similar compounds include:
Uniqueness
What sets spirapril (hydrochloride) apart from other ACE inhibitors is its dual route of elimination, both renal and hepatic. This characteristic allows for its use in patients with varying degrees of renal function, potentially offering a broader therapeutic application .
Propiedades
Fórmula molecular |
C22H31ClN2O5S2 |
|---|---|
Peso molecular |
503.1 g/mol |
Nombre IUPAC |
(8S)-7-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17?,18-;/m0./s1 |
Clave InChI |
CLDOLNORSLLQDI-QDRZTAJBSA-N |
SMILES isomérico |
CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


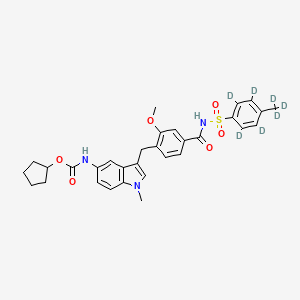
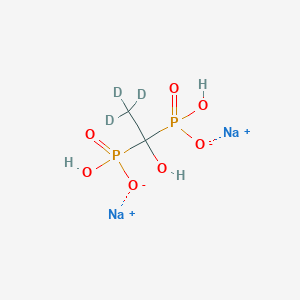
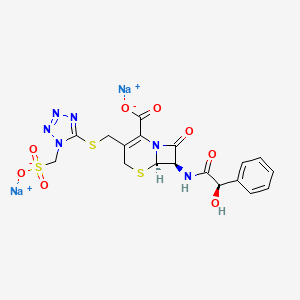
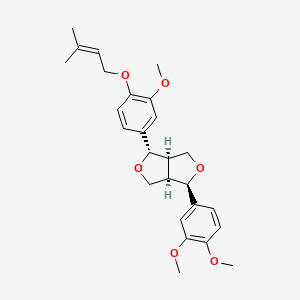
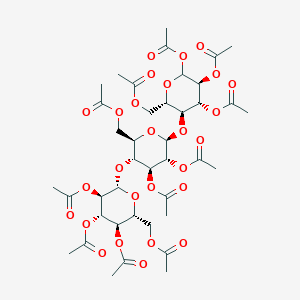
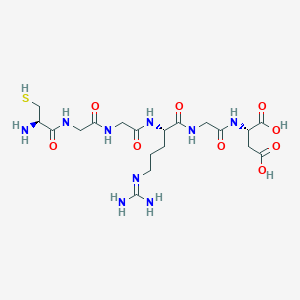
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
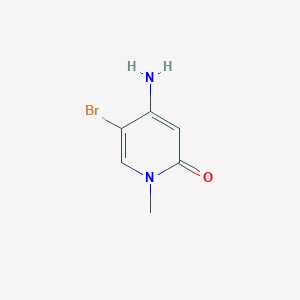
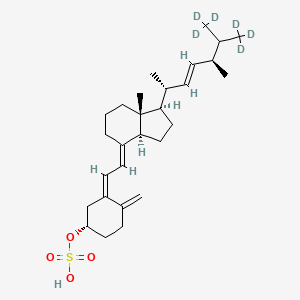

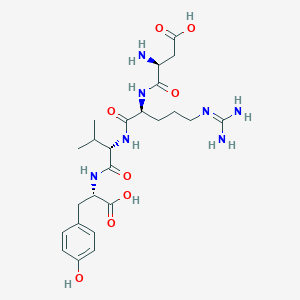


![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)
